molecular formula C27H24N4O4 B3857871 2,6-dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide

2,6-dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide

Cat. No.: B3857871
M. Wt: 468.5 g/mol
InChI Key: OCQBPPDGVADKGE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide is a complex organic compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of drugs, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide typically involves a multi-step process. One common method is the Hantzsch reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as magnesium spinel ferrite nanoparticles, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

2,6-Dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide involves its interaction with calcium channels in the cell membrane. By blocking these channels, the compound reduces the influx of calcium ions into the cell, which can lower blood pressure and reduce the workload on the heart. This mechanism is similar to that of other calcium channel blockers such as nifedipine .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity.

Uniqueness

2,6-Dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the nitro group and the diphenyl substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for further research .

Properties

IUPAC Name

2,6-dimethyl-4-(4-nitrophenyl)-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4/c1-17-23(26(32)29-20-9-5-3-6-10-20)25(19-13-15-22(16-14-19)31(34)35)24(18(2)28-17)27(33)30-21-11-7-4-8-12-21/h3-16,25,28H,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQBPPDGVADKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide
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2,6-dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide
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2,6-dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide
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2,6-dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide

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